molecular formula C7H10O B598839 (5E)-hept-5-en-3-yn-1-ol CAS No. 103197-98-4

(5E)-hept-5-en-3-yn-1-ol

Cat. No. B598839
M. Wt: 110.156
InChI Key: LCORZGDNSGLGTG-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5E)-hept-5-en-3-yn-1-ol” is a chemical compound with the CAS Number: 103197-98-4 . It has a molecular formula of C7H10O and a molecular weight of 110.16 . The compound is liquid in physical form .


Synthesis Analysis

The synthesis of “(5E)-hept-5-en-3-yn-1-ol” involves reaction conditions with lithium aluminium tetrahydride in diethyl ether for 2.5 hours . The yield of the product is approximately 85% .


Molecular Structure Analysis

The molecular structure of “(5E)-hept-5-en-3-yn-1-ol” contains a total of 17 bonds . These include 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

“(5E)-hept-5-en-3-yn-1-ol” is a liquid . It has a molecular formula of C7H10O and a molecular weight of 110.15 .

Scientific Research Applications

Asymmetric aza-Diels–Alder Reactions

(5E)-hept-5-en-3-yn-1-ol has been found useful in asymmetric aza-Diels–Alder reactions. In research conducted by Sousa et al. (2014), it was observed that endo-benzonorbornen-2-ol, a structurally related compound, served as an efficient non-natural chiral auxiliary in these reactions. This process highlights its potential in synthesizing enantiomerically enriched compounds.

Isomerization Studies

The isomerization of initial carbocations derived from compounds like (5E)-hept-5-en-3-yn-1-ol was studied by Brigodiot & Maréchal (1981). They examined the isomerization through C NMR spectroscopy, which provides insights into the structure and behavior of these compounds under different conditions.

Conformational and Reaction Studies

Kas’yan et al. (2001) investigated derivatives of (5E)-hept-5-en-3-yn-1-ol focusing on their geometric parameters and conformational properties. This research is crucial for understanding the physical and chemical behaviors of these compounds, especially in reactions with electrophilic reagents.

Crystal Structure Analysis

The study of Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate by Vera et al. (2007) involved a compound structurally similar to (5E)-hept-5-en-3-yn-1-ol. Their findings on crystal structure and molecular interactions provide insights into the material properties that could influence its applications in various scientific domains.

Labelled Precursors in Organic Synthesis

Tureček (1987) prepared specifically labelled precursors, including 2-exo-Vinylbicyclo[2.2.1]hept-5-en-2-ols, a compound related to (5E)-hept-5-en-3-yn-1-ol. These labelled compounds are vital for the detailed study of reaction mechanisms and pathways in organic synthesis.

Chemical Synthesis and Polymerization Studies

Landor & Pepper (1966) described the synthesis of trans-undec-2-en-4-yn-1-ol and similar compounds from reactions involving (5E)-hept-5-en-3-yn-1-ol. This research is significant for understanding the chemical behavior and potential applications in synthesizing complex organic molecules.

Safety And Hazards

“(5E)-hept-5-en-3-yn-1-ol” is classified as an irritant . It has several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(E)-hept-5-en-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h2-3,8H,6-7H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCORZGDNSGLGTG-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313644
Record name (5E)-5-Hepten-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-hept-5-en-3-yn-1-ol

CAS RN

98014-46-1
Record name (5E)-5-Hepten-3-yn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98014-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5E)-5-Hepten-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.